Ranolazine, also known as p-Ranolazine, is a medication used to treat chronic angina . This condition is characterized by chest pain or discomfort due to reduced blood flow to the heart muscle . Ranolazine is usually used together with other medicines such as ACE inhibitors, angiotensin receptor blockers, calcium channel blockers, beta-blockers, nitrates, antiplatelets, or lipid-lowering medicines .
Ranolazine is a piperazine derivative . Both enantiomers of the potential anti-anginal drug ranolazine have been synthesized from enantiopure ®- and (S)-3-chloro-1- (2-methoxyphenoxy)propan-2-ol .
Ranolazine selectively inhibits the late sodium current . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration . Intracellular calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
p-Ranolazine, also known as Ranolazine, is a pharmaceutical compound primarily used in the management of chronic stable angina. It is classified as an antianginal agent and works by improving blood flow to help the heart function more efficiently. The compound is recognized for its unique mechanism of action compared to traditional antianginal therapies, making it a valuable option in cardiovascular medicine.
Ranolazine is synthesized from various chemical precursors, including piperazine derivatives and substituted anilines. It belongs to the class of drugs known as metabolic modifiers, which alter the metabolism of cardiac cells to reduce ischemic symptoms without significantly affecting heart rate or blood pressure.
The synthesis of p-Ranolazine involves several steps, typically starting with the preparation of an acid salt of piperazine. The process can be summarized as follows:
Recent patents have described novel processes that enhance yield and purity, eliminating the need for extensive purification methods like column chromatography, which are often cumbersome and time-consuming .
The molecular formula for p-Ranolazine is CHNO, and its structural representation can be described as follows:
The compound's structure can be illustrated using chemical drawing software or visualized through computational chemistry tools.
p-Ranolazine undergoes various chemical reactions during its synthesis:
p-Ranolazine operates primarily by inhibiting late sodium currents in cardiac myocytes, which reduces intracellular sodium overload. This mechanism leads to decreased calcium influx via sodium-calcium exchange, ultimately improving myocardial oxygen consumption without affecting heart rate or blood pressure.
Additionally, Ranolazine has been shown to improve metabolic efficiency in ischemic tissues by shifting energy production from fatty acid oxidation to glucose oxidation, which is more efficient under low oxygen conditions .
These properties are critical for formulation into dosage forms such as tablets or extended-release formulations used in clinical settings.
p-Ranolazine is primarily used in clinical settings for:
Ranolazine’s development originated in 1985 at Syntex Inc., where initial research focused on its metabolic properties. Early hypotheses proposed that its anti-ischemic effects stemmed from inhibition of fatty acid oxidation, shifting myocardial energy production toward glucose metabolism [2] [6]. However, clinical trials revealed that therapeutic plasma concentrations (2–8 μM) were insufficient to significantly alter metabolic pathways, prompting a reevaluation of its mechanism [5] [10].
In 1994, Roche acquired Syntex and licensed global rights to CV Therapeutics (later Gilead Sciences) in 1996. Phase II trials demonstrated antianginal efficacy but identified limitations in the immediate-release formulation’s pharmacokinetics. This led to the development of an extended-release formulation (ranolazine SR), which achieved steady-state plasma concentrations within 3 days and mitigated peak-trough fluctuations [3] [8]. The FDA approved ranolazine SR in 2006 as a first-line or adjunct therapy for chronic angina, marking the first new antianginal class in over two decades [1] [4].
Pharmacologically, ranolazine is classified as a late sodium current (late INa) inhibitor. Though it weakly blocks rapid delayed rectifier potassium channels (IKr) and L-type calcium channels, its primary action is frequency-dependent inhibition of pathologic late INa [6] [10]. This distinguishes it from conventional antianginal drugs like β-blockers or calcium channel blockers.
Table 1: Key Milestones in Ranolazine Development
Year | Event | Significance |
---|---|---|
1985 | Syntex initiates discovery | Identified as a fatty acid oxidation inhibitor |
1996 | CV Therapeutics licenses rights | Shift to extended-release formulation (SR) |
2006 | FDA approval for chronic angina | First antianginal targeting late INa |
2008 | EMEA approval in Europe | Expanded global access |
Ranolazine alleviates angina symptoms and improves exercise tolerance without negatively impacting hemodynamics. Its efficacy is demonstrated across three pivotal trials:
MARISA Trial (Monotherapy Assessment of Ranolazine in Stable Angina)
In a crossover study of 191 patients, ranolazine monotherapy (500–1500 mg twice daily) increased exercise duration by 94–116 seconds versus placebo (P < 0.005). Time to angina onset and ST-segment depression improved dose-dependently, without changes in heart rate or blood pressure [4] [9].
CARISA Trial (Combination Assessment of Ranolazine in Stable Angina)
Among 823 patients on background antianginal therapy (atenolol, diltiazem, or amlodipine), ranolazine (750–1000 mg twice daily) extended exercise duration by 24 seconds at trough concentrations (P < 0.03). Angina attacks decreased from 4.5 to 2.1 episodes/week [1] [5].
ERICA Trial (Efficacy of Ranolazine in Chronic Angina)
Ranolazine (1000 mg twice daily) reduced weekly angina episodes by 0.8 compared to placebo (P = 0.028) in patients unresponsive to amlodipine. Nitroglycerin use also declined significantly [1] [5].
Notably, ranolazine benefits microvascular coronary dysfunction (MCD), a condition prevalent in women with ischemia but no obstructive coronary artery disease. A pilot randomized trial showed improved Seattle Angina Questionnaire scores for physical function (+20%; P = 0.046) and quality of life (+15%; P = 0.021) [7].
Table 2: Clinical Outcomes from Major Ranolazine Trials
Trial | Patient Profile | Key Outcome | Effect Size |
---|---|---|---|
MARISA | Monotherapy, n=191 | ↑ Exercise duration | +94–116 sec* |
CARISA | Combination therapy, n=823 | ↓ Angina attacks | −2.4 episodes/week* |
ERICA | Amlodipine-resistant, n=565 | ↓ Nitroglycerin use | −0.8 doses/week* |
P < 0.05 vs. placebo |
Myocardial ischemia disrupts ion homeostasis via adenosine triphosphate (ATP) depletion, elevating intracellular sodium ([Na⁺]ᵢ) and calcium ([Ca²⁺]ᵢ). Ranolazine’s primary target is the late sodium current (late INa), which becomes pathologically prolonged during ischemia due to:
Enhanced late INa causes [Na⁺]ᵢ accumulation, reversing the Na⁺/Ca²⁺ exchanger (NCX) to import Ca²⁺. Subsequent calcium overload prolongs diastolic contraction, increasing wall tension and compressing microvasculature. This vicious cycle reduces coronary flow and raises oxygen demand [10]. Ranolazine selectively inhibits late INa (IC₅₀ ≈ 6 μM), reducing [Na⁺]ᵢ by 30–50% and [Ca²⁺]ᵢ by 20–40% in experimental models [2] [6]. Crucially, it spares peak INa, preserving normal electrophysiology.
Table 3: Pathophysiological Targets of Ranolazine in Ischemia
Target | Effect of Ischemia | Ranolazine’s Action |
---|---|---|
Late INa | ↑ Persistent Na⁺ influx | Frequency-dependent inhibition |
Na⁺/Ca²⁺ exchanger (NCX) | ↑ Reverse-mode activity (Ca²⁺ import) | Indirect suppression via [Na⁺]ᵢ reduction |
Diastolic tension | ↑ Due to Ca²⁺-activated contraction | ↓ By 15–25% in ischemic myocardium |
Microvascular flow | ↓ Compressed by diastolic dysfunction | ↑ Coronary perfusion via wall tension normalization |
Additionally, ranolazine’s weak IKr blockade prolongs action potential duration but lacks proarrhythmic effects. Unlike pure IKr inhibitors, it concurrently suppresses late INa and L-type calcium currents, minimizing transmural dispersion of repolarization [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7